molecular formula C10H17NO4 B12976880 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid

2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid

Cat. No.: B12976880
M. Wt: 215.25 g/mol
InChI Key: INXYYFYPMHZEHG-UHFFFAOYSA-N
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Description

2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid is an organic compound with the molecular formula C10H17NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclopropyl ring and an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid primarily involves its role as a synthetic intermediate. The Boc group protects the amino group during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with specific molecular targets, such as enzymes or receptors, depending on the final structure of the synthesized molecule .

Comparison with Similar Compounds

Uniqueness: 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid is unique due to its specific combination of a cyclopropyl ring and an acetic acid moiety, which provides distinct reactivity and stability. The presence of the Boc group allows for selective protection and deprotection, making it a valuable intermediate in complex synthetic pathways .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetic acid

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(7)5-8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

INXYYFYPMHZEHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CC(=O)O

Origin of Product

United States

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